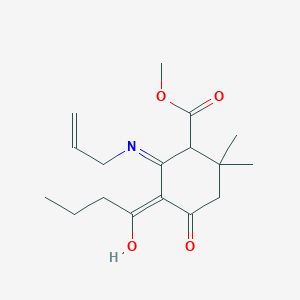
N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide, also known as EIPPA, is a chemical compound that has gained significant attention in the field of scientific research. EIPPA is a piperazine derivative that has been synthesized and studied for its potential use in various applications.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide in lab experiments is its potent antitumor activity against a range of cancer cell lines. Additionally, this compound exhibits low toxicity in vitro, making it a potentially safe and effective drug candidate. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential side effects.
2. Development of this compound as a potential drug candidate for the treatment of cancer and other diseases.
3. Investigation of the potential use of this compound in combination with other drugs for enhanced efficacy.
4. Exploration of the potential use of this compound in other scientific research applications, such as in the field of neuroscience.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the field of scientific research for its potential use as a drug candidate for the treatment of cancer and other diseases. This compound exhibits potent antitumor activity against a range of cancer cell lines and exhibits low toxicity in vitro, making it a potentially safe and effective drug candidate. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other scientific research applications.
Métodos De Síntesis
N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process involving the reaction of 1-isobutyl-3-oxo-2-piperazinecarboxylic acid with ethyl chloroacetate, followed by the reaction with pyridine-4-carboxaldehyde. The resulting product is then purified through recrystallization to obtain this compound in high yield.
Aplicaciones Científicas De Investigación
N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(4-pyridinylmethyl)acetamide has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-ethyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-4-21(13-15-5-7-19-8-6-15)17(23)11-16-18(24)20-9-10-22(16)12-14(2)3/h5-8,14,16H,4,9-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMGPIIPBCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC2C(=O)NCCN2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6098018.png)
![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6098053.png)
![3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine](/img/structure/B6098059.png)
![2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098063.png)
![2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide](/img/structure/B6098070.png)
![3-(4-chlorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6098076.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6098097.png)
![4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B6098100.png)
![methyl [5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6098106.png)
![1-(2-methoxy-5-{[methyl(2-phenylethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098107.png)